2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including amide, sulfanyl, and difluoroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2,4-Difluoroaniline: This is achieved by the reaction of 2,4-difluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of 2-(2,4-Difluoroanilino)-2-oxoethyl Sulfanyl Intermediate: This intermediate is prepared by reacting 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The intermediate is then coupled with 4-mercaptobutylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoroanilino groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted anilines or thiols.
Scientific Research Applications
2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The difluoroanilino groups can interact with enzyme active sites, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of the target compound.
2,4-Difluorophenylacetamide: Shares structural similarities but lacks the sulfanyl groups.
N-(2,4-Difluorophenyl)acetamide: Similar structure but without the additional functional groups.
Uniqueness
2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of difluoroanilino, sulfanyl, and amide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2S2/c21-13-3-5-17(15(23)9-13)25-19(27)11-29-7-1-2-8-30-12-20(28)26-18-6-4-14(22)10-16(18)24/h3-6,9-10H,1-2,7-8,11-12H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVADBJRXZVCKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSCCCCSCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.